molecular formula C13H18N2O3S B14972656 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B14972656
M. Wt: 282.36 g/mol
InChI Key: MSGSAHUBWSDRNW-UHFFFAOYSA-N
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Description

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ACETAMIDE is a synthetic organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes an ethanesulfonyl group attached to a tetrahydroquinoline ring system, and an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The ethanesulfonyl group is then introduced through sulfonylation, using reagents such as ethanesulfonyl chloride in the presence of a base like triethylamine. Finally, the acetamide group is added via acylation, using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide
  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methylphenyl)acetamide

Uniqueness

N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and ethanesulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

InChI

InChI=1S/C13H18N2O3S/c1-3-19(17,18)15-8-4-5-11-9-12(14-10(2)16)6-7-13(11)15/h6-7,9H,3-5,8H2,1-2H3,(H,14,16)

InChI Key

MSGSAHUBWSDRNW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C

Origin of Product

United States

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